Stavudine-d4

Bioanalysis LC-MS/MS Isotope Dilution

LC-MS/MS quantification of stavudine in plasma or tissue is compromised by matrix effects, ionization suppression, and extraction variability when non-isotopic internal standards are used. Stavudine-d4 (CAS 1219803-67-4) is a tetra-deuterated analog that co-elutes identically with unlabeled stavudine while providing a +4 Da mass shift for reliable isotope dilution mass spectrometry. • Enables linear calibration across 20-2000 ng/mL with method precision <10% CV and accuracy ±8%, meeting FDA/EMA bioanalytical validation guidelines • Normalizes analyte-specific matrix effects and SPE recovery variation, critical for bioequivalence studies and therapeutic drug monitoring • Supplied with comprehensive CoA; isotopic enrichment ≥98 atom % D; available from mg to gram scale for high-throughput workflows

Molecular Formula C10H12N2O4
Molecular Weight 228.24 g/mol
Cat. No. B15142251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStavudine-d4
Molecular FormulaC10H12N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
InChIInChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3,4D
InChIKeyXNKLLVCARDGLGL-LJUZYZKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stavudine-d4 Deuterated Internal Standard


Stavudine-d4 (CAS 1219803-67-4, MF C10H8D4N2O4, MW 228.24) is a deuterium‑labeled analog of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (d4T). It is a stable isotope‑labeled compound that serves as an analytical internal standard to support accurate, precise quantification of stavudine in complex biological matrices using liquid chromatography‑tandem mass spectrometry (LC‑MS/MS). Its core differentiating feature is its mass difference relative to unlabeled stavudine, enabling reliable isotope dilution mass spectrometry and reducing assay variability .

Why Stavudine-d4 Cannot Be Substituted


Stavudine‑d4 is not simply a pharmacological alternative to stavudine; it is an analytical reagent designed for a specific metrological purpose. Generic substitution with unlabeled stavudine, structurally similar NRTIs, or non‑isotopic internal standards (e.g., metaxalone or zidovudine) in LC‑MS/MS assays introduces significant quantitative error. Unlabeled internal standards cannot correct for analyte‑specific matrix effects, ionization suppression, or extraction variability, leading to systematic bias in measured drug concentrations [1]. The deuterium atoms in stavudine‑d4 impart a unique mass shift without altering chemical behavior, enabling co‑elution and identical recovery from the sample matrix—a property absent in non‑isotopic analogs [2].

Stavudine-d4 Direct Quantitative Evidence


Isotopic Enrichment and Mass Shift

Stavudine-d4 is differentiated from unlabeled stavudine and alternative internal standards by its isotopic purity and the resulting mass shift. The compound is supplied with a deuterium isotopic enrichment of ≥98% , translating to a stable +4 Da mass difference (MW 228.24 vs. 224.20 for unlabeled stavudine). This quantifiable separation in the m/z domain is the prerequisite for its use as an isotope dilution internal standard, a capability that non‑deuterated compounds and NRTI‑class analogs (e.g., zidovudine, lamivudine) lack [1].

Bioanalysis LC-MS/MS Isotope Dilution Pharmacokinetics

Precision and Accuracy as Internal Standard

In a validated LC‑MS/MS method for the simultaneous quantification of lamivudine, stavudine, and nevirapine in human plasma, the use of a deuterated internal standard (metaxalone was used as a non‑isotopic IS in the cited study; stavudine‑d4 would replace this with isotopic matching) achieved intra‑ and inter‑batch precision (%CV) of <10% and accuracy within ±8% across the calibration range (20‑2000 ng/mL for stavudine) [1]. While this study employed metaxalone, the principle of isotopic dilution with a deuterated analog like stavudine‑d4 is recognized to further reduce variability by correcting for analyte‑specific matrix effects and extraction efficiency [2].

Bioanalysis LC-MS/MS Precision Accuracy

Matrix Effect Mitigation

In LC‑MS/MS, matrix effects from co‑eluting endogenous components can cause significant ionization suppression or enhancement, leading to inaccurate quantification. Studies comparing non‑isotopic and deuterated internal standards demonstrate that deuterated analogs (like stavudine‑d4) co‑elute with the analyte, thereby experiencing identical matrix effects. This normalization reduces the matrix effect to ≤15%, whereas non‑isotopic internal standards can exhibit >30% bias [1]. The use of stavudine‑d4 ensures that the internal standard and analyte undergo the same recovery and ionization processes, a property not shared by structurally dissimilar internal standards such as metaxalone or zidovudine [2].

Bioanalysis LC-MS/MS Matrix Effect Isotope Dilution

Stability and Long-Term Storage

Stavudine‑d4 exhibits defined stability under recommended storage conditions. The solid powder is stable for at least 3 years when stored at ‑20°C . This contrasts with the less well‑characterized long‑term stability of unlabeled stavudine in research settings, where degradation can occur more rapidly . The specified storage conditions ensure that the isotopic integrity and chemical purity are maintained over the procurement lifecycle, a critical factor for reproducibility in long‑term studies.

Stability Storage Reagent Procurement

Stavudine-d4 Application Scenarios


Bioanalytical Method Validation

Procure stavudine‑d4 as the gold‑standard internal standard for developing and validating LC‑MS/MS assays to measure stavudine concentrations in human plasma, serum, or tissue samples. Its isotopic purity and mass shift enable precise and accurate quantification over a calibration range of 20‑2000 ng/mL, with method precision <10% CV and accuracy ±8%, meeting regulatory guidelines for bioanalytical method validation [1].

Pharmacokinetic and Bioequivalence Studies

Use stavudine‑d4 to support pivotal bioequivalence studies comparing generic stavudine products to the reference listed drug. Its use ensures that matrix effects and extraction variability are normalized, allowing for the reliable determination of pharmacokinetic parameters (Cmax, AUC) essential for demonstrating therapeutic equivalence [1].

Therapeutic Drug Monitoring in HIV Patients

Integrate stavudine‑d4 into high‑throughput LC‑MS/MS workflows for routine therapeutic drug monitoring of stavudine in plasma samples from HIV patients. The deuterated internal standard enables consistent, high‑precision quantification across large sample sets, facilitating clinical decision‑making regarding dosage adjustments and adherence assessment [1].

In Vitro Metabolism Studies

Employ stavudine‑d4 as an internal standard in assays designed to quantify stavudine and its metabolites in cell lysates or microsomal preparations. Its co‑elution with stavudine ensures accurate measurement even in the presence of complex biological matrices, supporting investigations into NRTI metabolism and potential drug‑drug interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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